

Spectroscopic data (NMR, IR, MS) of Tert-butyl 2-aminobenzylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 2-aminobenzylcarbamate*

Cat. No.: B068248

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Tert-butyl 2-aminobenzylcarbamate**

Abstract

Tert-butyl 2-aminobenzylcarbamate is a key bifunctional molecule often utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic structures. Its utility stems from the presence of a Boc-protected amine and a free primary aromatic amine, allowing for sequential and site-specific chemical modifications. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and success of subsequent synthetic steps. This guide provides a detailed examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present field-proven protocols, interpretative analysis of expected spectral data, and the underlying scientific principles that govern these experimental choices.

Molecular Structure and Spectroscopic Overview

The structural integrity of **Tert-butyl 2-aminobenzylcarbamate** (C₁₂H₁₈N₂O₂) is the foundation of its chemical reactivity. Spectroscopic analysis provides a non-destructive method to confirm this structure by probing the electronic and vibrational states of its constituent atoms and functional groups.

Caption: Molecular structure of **Tert-butyl 2-aminobenzylcarbamate**.

The primary analytical goals are:

- Confirmation of the backbone: Verifying the ortho-substituted aromatic ring and the benzylcarbamate linkage.
- Verification of functional groups: Confirming the presence of the primary amine (NH₂), the secondary amide (carbamate NH), the carbonyl group (C=O), and the characteristic tert-butyl group.
- Purity assessment: Ensuring the absence of starting materials or side-products.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Acquisition

The choice of solvent and acquisition parameters is critical for obtaining a high-resolution spectrum.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Tert-butyl 2-aminobenzylcarbamate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.
- Acquisition Parameters:

- Pulse Angle: 30-45° pulse to balance signal intensity and relaxation time.
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.[\[1\]](#)

Expected Spectral Data and Interpretation

The ^1H NMR spectrum is expected to show distinct signals for each unique proton environment. The large tert-butyl group provides a prominent and easily identifiable singlet.[\[2\]](#)

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale and Key Insights
~ 7.20-6.60	Multiplet (m)	4H	Ar-H	The four protons on the ortho-disubstituted aromatic ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-donating NH_2 group will shift its adjacent protons upfield.
~ 5.10	Broad Singlet (br s)	1H	-NH-C=O	The carbamate proton signal is often broad due to quadrupole coupling with the adjacent nitrogen. Its chemical shift can be concentration and solvent dependent.
~ 4.35	Doublet (d)	2H	Ar-CH ₂ -NH	These benzylic protons are coupled to the adjacent carbamate NH proton, resulting in a doublet. Decoupling

experiments or exchange with D₂O would cause this signal to collapse into a singlet.

~ 3.80

Broad Singlet (br s)

2H

Ar-NH₂

The primary amine protons are exchangeable and often appear as a broad singlet. This signal will disappear upon shaking the sample with a drop of D₂O.

1.48

Singlet (s)

9H

-OC(CH₃)₃

The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark of the Boc protecting group.^{[2][3]} Its integration value of 9H serves as an excellent internal reference.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ^1H NMR, detailing the carbon skeleton of the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ^{13}C NMR Acquisition

Methodology:

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used.
- Instrumentation: Acquire the spectrum on the same spectrometer (e.g., at a frequency of 100 MHz for a 400 MHz proton instrument).
- Acquisition Parameters:
 - Mode: Proton-decoupled.
 - Pulse Angle: 30-45°.
 - Spectral Width: 0-160 ppm.
 - Relaxation Delay: 2-5 seconds. A longer delay is used compared to ^1H NMR to allow for the slower relaxation of quaternary carbons.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)

Expected Spectral Data and Interpretation

The ^{13}C spectrum confirms the number of unique carbon environments and the presence of key functional groups like the carbonyl and the tert-butyl carbons.

Chemical Shift (δ) ppm (Predicted)	Assignment	Rationale and Key Insights
~ 156.0	-NH-C=O	The carbamate carbonyl carbon appears in the typical downfield region for amide/ester carbonyls.[3]
~ 145.5	Ar-C-NH ₂	The aromatic carbon directly attached to the electron-donating amino group is shifted significantly downfield.
~ 129.0 - 116.0	Ar-CH & Ar-C-CH ₂	The remaining four aromatic carbons will appear in this region. Specific assignments can be made using 2D NMR techniques like HSQC/HMBC.
~ 80.5	-O-C(CH ₃) ₃	The quaternary carbon of the tert-butyl group is characteristic and appears around 80 ppm.[3]
~ 45.0	Ar-CH ₂ -NH	The benzylic carbon signal appears in the aliphatic region.
~ 28.4	-OC(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common and convenient sampling technique that requires minimal sample preparation.

Methodology:

- **Sample Preparation:** Place a small amount of the solid **Tert-butyl 2-aminobenzylcarbamate** sample directly onto the diamond crystal of the ATR accessory.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum by the instrument software.
- **Sample Scan:** Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.[\[1\]](#)

Expected Spectral Data and Interpretation

The IR spectrum provides a diagnostic fingerprint, with key bands confirming the presence of N-H, C=O, and C-H bonds.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibration Type	Assignment and Insights
~ 3450 & 3350	Medium	N-H Stretch	The two distinct peaks in this region are characteristic of the asymmetric and symmetric stretching of a primary amine (Ar-NH ₂).
~ 3300	Medium	N-H Stretch	A single, slightly broader peak corresponding to the N-H stretch of the secondary carbamate (-NH-C=O).
~ 3050	Weak-Medium	C-H Stretch	Aromatic C-H stretching vibrations, typically appearing at wavenumbers above 3000 cm ⁻¹ . [4]
~ 2970 & 2870	Medium-Strong	C-H Stretch	Aliphatic C-H stretching from the benzyl CH ₂ and the tert-butyl group, appearing below 3000 cm ⁻¹ . [4]
~ 1690	Strong	C=O Stretch	A very strong and sharp absorption characteristic of the carbamate carbonyl group. Its position indicates a typical amide-like resonance.

~ 1610 & 1500	Medium	C=C Stretch	Aromatic ring stretching vibrations.
~ 1520	Medium	N-H Bend	Bending vibration (scissoring) of the carbamate N-H bond, often coupled with C-N stretching.
~ 1250 & 1160	Strong	C-O & C-N Stretch	Strong absorptions associated with the C-O and C-N stretching of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement).
- **Analysis Mode:** Acquire the spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. The mass range should be set to scan beyond the expected molecular weight (MW = 222.28).

Expected Mass and Fragmentation

The primary purpose is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

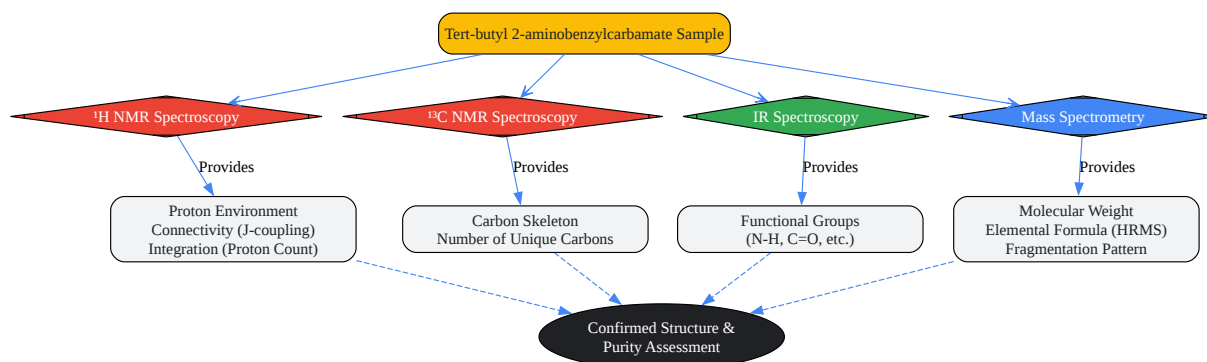
- Molecular Formula: $C_{12}H_{18}N_2O_2$
- Monoisotopic Mass: 222.1368 Da
- Expected Ion: $[M+H]^+ = 223.1441$ Da

Plausible Fragmentation Pathway: Under collision-induced dissociation (CID) in an MS/MS experiment, the $[M+H]^+$ ion is expected to fragment in predictable ways, confirming the connectivity.

- Loss of isobutylene: A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 167.
- Loss of the tert-butyl group: Cleavage can result in the loss of the tert-butyl cation (57 Da), giving a fragment at m/z 166.
- Loss of the entire Boc group: Fragmentation can lead to the loss of the complete Boc group (101 Da), resulting in the 2-aminobenzylaminium ion at m/z 122.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergistic use of all three techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of **Tert-butyl 2-aminobenzylcarbamate** is straightforward when a systematic, multi-technique approach is employed. ¹H NMR confirms the proton framework and purity, ¹³C NMR elucidates the carbon backbone, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a self-validating system, ensuring the high quality required for drug development and advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Tert-butyl 2-aminobenzylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068248#spectroscopic-data-nmr-ir-ms-of-tert-butyl-2-aminobenzylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com